
1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol
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Overview
Description
1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with two methoxy groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol typically involves the cyclopropanation of 2,5-dimethoxybenzyl alcohol. One common method includes the reaction of 2,5-dimethoxybenzyl chloride with diazomethane under basic conditions to form the cyclopropane ring . The reaction is usually carried out in an inert atmosphere to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles such as halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 1-(2,5-Dimethoxyphenyl)cyclopropanone.
Reduction: 1-(2,5-Dimethoxyphenyl)cyclopropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. The methoxy groups and the cyclopropane ring may play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
1-(2,3-Dimethoxyphenyl)cyclopropan-1-ol: Similar structure but with methoxy groups at the 2 and 3 positions.
1-(2,4-Dimethoxyphenyl)cyclopropan-1-ol: Methoxy groups at the 2 and 4 positions.
1-(3,4-Dimethoxyphenyl)cyclopropan-1-ol: Methoxy groups at the 3 and 4 positions.
Uniqueness: 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. The cyclopropane ring adds to its structural rigidity and potential for diverse chemical transformations.
Biological Activity
1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring bonded to a 2,5-dimethoxyphenyl group. The presence of methoxy groups is significant as they can influence the compound's lipophilicity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response. This activity could position it as a candidate for treating inflammatory diseases.
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, potentially including:
- Enzymes : It may act as an inhibitor of enzymes involved in inflammation and microbial metabolism.
- Receptors : The methoxy groups could enhance binding affinity to certain receptors, influencing cellular signaling pathways.
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound across various models:
These findings indicate that the compound has promising potential in both antimicrobial and anti-inflammatory domains.
Properties
Molecular Formula |
C11H14O3 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H14O3/c1-13-8-3-4-10(14-2)9(7-8)11(12)5-6-11/h3-4,7,12H,5-6H2,1-2H3 |
InChI Key |
HIWCFLYNSQLXRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2(CC2)O |
Origin of Product |
United States |
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